molecular formula C19H15F3N2 B2465132 N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)aniline CAS No. 2059494-85-6

N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)aniline

Cat. No.: B2465132
CAS No.: 2059494-85-6
M. Wt: 328.338
InChI Key: VHTPURRLTOEMQB-UHFFFAOYSA-N
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Description

N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)aniline: is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenylmethyl aniline structure

Scientific Research Applications

Chemistry: N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)aniline is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate the interactions between small molecules and biological macromolecules .

Medicine: The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, such as their metabolic stability and bioavailability .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it a valuable intermediate in the synthesis of various industrial products .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)aniline typically involves multi-step reactions. One common method includes the following steps:

    Formation of the trifluoromethylpyridine intermediate:

    Coupling with phenylmethyl aniline: The trifluoromethylpyridine intermediate is then coupled with phenylmethyl aniline using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)aniline can undergo oxidation reactions, leading to the formation of corresponding N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Substitution reactions can occur at the pyridine ring, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Various substituted derivatives

Comparison with Similar Compounds

  • N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)amine
  • N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)benzamide
  • N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)phenol

Comparison: N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)aniline stands out due to its unique combination of a trifluoromethyl group and a phenylmethyl aniline structure. This combination imparts distinct chemical and biological properties, such as enhanced stability and reactivity, compared to other similar compounds. The presence of the trifluoromethyl group also contributes to its unique pharmacokinetic properties, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

N-[[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2/c20-19(21,22)16-10-11-18(24-13-16)15-8-6-14(7-9-15)12-23-17-4-2-1-3-5-17/h1-11,13,23H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTPURRLTOEMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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